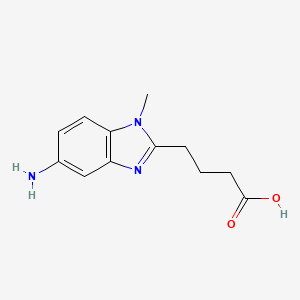

4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid

Description

4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is a benzimidazole derivative characterized by a butyric acid chain linked to the 2-position of the benzimidazole core. The compound features a methyl group at the 1-position and an amino group at the 5-position of the benzimidazole ring. Its ethyl ester derivative, ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate (CAS 3543-73-5), is a key intermediate in pharmaceutical synthesis, notably for drugs like bendamustine hydrochloride . The molecular formula of the ethyl ester is C₁₄H₁₉N₃O₂, with a molecular weight of 261.32 g/mol and a melting point of 130.5–132.0°C . It exhibits significant toxicity, classified as acute toxicity (Category 3), mutagenicity (Category 2), carcinogenicity (Category 2), and reproductive toxicity (Category 1A) .

Structure

3D Structure

Properties

IUPAC Name |

4-(5-amino-1-methylbenzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4,13H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZMGZSRWXDGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the reaction of 5-amino-1-methyl-1H-benzoimidazole with butyric acid derivatives under specific conditions. One common method includes the use of ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate as an intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Chemical Reactions of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric Acid

4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid, commonly referred to in the context of pharmaceutical chemistry, is a compound that plays a significant role in the synthesis of various derivatives, particularly in the development of anticancer agents like Bendamustine. This article provides a comprehensive overview of the chemical reactions involving this compound, highlighting synthesis pathways, reaction conditions, and yields.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields observed during various synthetic steps:

| Reaction Step | Conditions | Yield |

|---|---|---|

| Hydroxyethylation | 30–50°C, with inorganic base | Up to 95% |

| Chlorination | Thionyl chloride in dichloromethane | Varies |

| Hydrolysis | Hydrochloric acid treatment at elevated temp | >76% |

Hydroxyethylation Mechanism

In this step, the compound reacts with 2-haloethanol under basic conditions. The mechanism involves nucleophilic attack by the amino group on the haloethanol, leading to the formation of a hydroxyethyl derivative.

Chlorination Mechanism

The chlorination reaction typically occurs via an electrophilic substitution mechanism where thionyl chloride acts as both a chlorinating agent and solvent. The reaction proceeds with the formation of an intermediate that subsequently undergoes hydrolysis.

Research Findings on Derivatives

Research has shown that modifications to the side chains of 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid can significantly affect biological activity. For instance:

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a versatile building block in synthetic pathways. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be utilized in creating more complex chemical entities, which are crucial in drug development and material science.

- Reactivity Studies : The compound undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, making it a subject of interest for studying reaction mechanisms .

Biology

In biological research, 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is investigated for its interactions with biomolecules:

- Biological Activity : Studies indicate potential roles in modulating enzyme activity and cellular signaling pathways. Its interaction with specific receptors could lead to insights into metabolic processes .

Medicine

The medical applications of this compound are particularly promising:

- Therapeutic Potential : Research is ongoing into its effects on various biological systems, with implications for treating diseases related to metabolic dysfunctions or as an adjunct in cancer therapies .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of compounds related to 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid. Results indicated that derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting that modifications to the benzimidazole structure could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Another investigation focused on its neuroprotective effects in models of neurodegeneration. The results demonstrated that this compound could reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating a potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. This compound may also participate in signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes structural analogues and their key properties:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Toxicity Profile |

|---|---|---|---|---|---|---|

| 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid ethyl ester | 3543-73-5 | C₁₄H₁₉N₃O₂ | 261.32 | 5-Amino, 1-methyl, ethyl ester | 130.5–132.0 | Acute Toxicity (Cat. 3), Mutagenicity (Cat. 2) |

| 4-{5-[Bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid ethyl ester | 3543-74-6 | C₁₈H₂₅N₃O₄ | 347.42 | Bis(2-hydroxyethyl)amino, 1-methyl, ethyl ester | N/A | N/A |

| 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid | 797780-83-7 | C₁₁H₁₁N₃O₄ | 249.22 | 5-Nitro, 1H-benzimidazole | N/A | N/A |

| 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | 115444-73-0 | C₁₂H₁₄N₂O₂ | 218.25 | 2-Methyl, 1H-benzimidazole | N/A | N/A |

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity The 5-amino group in the target compound enhances nucleophilic reactivity, enabling derivatization (e.g., benzylation or hydroxyethylation) for drug development . Bis(2-hydroxyethyl)amino substitution (CAS 3543-74-6) improves hydrophilicity, likely enhancing aqueous solubility compared to the parent ethyl ester .

Toxicity and Safety Profiles The ethyl ester (CAS 3543-73-5) has a well-documented toxicological profile, including reproductive toxicity, necessitating stringent handling protocols . No toxicity data is available for the nitro or 2-methyl derivatives, highlighting a research gap.

Synthetic Pathways The target compound’s ethyl ester is synthesized via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst . Derivatives like the bis-hydroxyethylamino variant are synthesized via Schiff base formation with benzaldehyde, followed by hydrolysis .

Physicochemical Properties The nitro derivative (CAS 797780-83-7) has a higher density (1.5 g/cm³) and boiling point (599.2°C) compared to the amino analogue, attributed to stronger intermolecular forces from the nitro group .

Biological Activity

4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid, also known by its CAS number 61905-92-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a benzimidazole ring, suggests potential biological activities that could be harnessed in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is C12H15N3O2. It is characterized by the presence of an amino group and a butyric acid moiety, which may influence its interaction with biological targets.

The biological activity of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is primarily attributed to its interactions with various receptors and enzymes:

- Histamine Receptors : Preliminary studies suggest that this compound may act as an antagonist or inverse agonist at histamine receptors, particularly the H4 receptor. This interaction can modulate inflammatory responses and immune system activity .

- Cholinergic Activity : There is emerging evidence indicating that compounds with similar structures may inhibit cholinesterases, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

In vitro experiments have demonstrated the ability of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid to inhibit specific enzyme activities. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is crucial for neurotransmission regulation.

Case Study: Neuroprotective Effects

A case study published in a pharmacological journal highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study found that treatment with 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid resulted in decreased apoptosis in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic benefits for conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-(5-Amino-1-methyl-benzimidazol-2-yl)-butanoic acid | 914626-62-3 | Antagonist of histamine receptors |

| Ethyl 4-(5-amino-1-methyl-benzimidazol-2-yl)butanoate | N/A | Intermediate in synthesis; potential cholinesterase inhibitor |

| 4-(5-Amino-benzimidazolyl)butanoic acid | N/A | Similar neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid and its intermediates?

- The compound is synthesized as a key intermediate in the production of Bendamustine HCl, an anticancer agent. A common route involves alkylation of benzimidazole precursors with halogenated butyric acid derivatives under basic conditions. For example, ethyl ester intermediates (e.g., CAS 3543-73-5) are synthesized via nucleophilic substitution reactions, followed by hydrolysis to yield the free acid . Additional methods for benzimidazole derivatives include condensation of o-phenylenediamine with carboxylic acids or aldehydes in the presence of oxidizing agents, as described in studies on structurally similar compounds .

Q. Which analytical techniques are optimal for characterizing the purity and structure of this compound?

- High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, particularly for detecting residual solvents or byproducts . Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups like the carboxylic acid (-COOH) and benzimidazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural validation, including methyl and amino group assignments . Elemental analysis and mass spectrometry further corroborate molecular composition .

Q. What known biological activities or mechanisms of action are reported for this benzimidazole derivative?

- While direct mechanistic data for this compound is limited, its structural similarity to Bendamustine HCl (a DNA alkylating agent) suggests potential antineoplastic activity. Benzimidazole derivatives often inhibit enzymes like topoisomerases or disrupt microtubule assembly. For example, related compounds exhibit activity against leukemia and lymphoma cell lines via crosslinking DNA strands .

Advanced Research Questions

Q. How can conflicting spectroscopic data from different synthetic batches be systematically resolved?

- Contradictions in NMR or HPLC profiles may arise from stereochemical impurities or residual solvents. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and identify regioisomers . Pair HPLC with mass spectrometry (LC-MS) to detect low-abundance byproducts. Comparative analysis with reference standards (e.g., pharmacopeial methods) ensures batch consistency .

Q. What strategies improve the yield and selectivity in the alkylation steps of benzimidazole synthesis?

- Optimize reaction conditions by varying solvents (e.g., DMF for polar intermediates) and catalysts (e.g., K₂CO₃ for deprotonation). Protecting the amino group during alkylation reduces side reactions . Microwave-assisted synthesis has been shown to enhance reaction rates and selectivity in analogous benzimidazole systems .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacokinetics and target binding?

- Substituents on the benzimidazole ring (e.g., electron-withdrawing groups) alter lipophilicity and bioavailability. Methyl groups at the 1-position enhance metabolic stability, as seen in Bendamustine derivatives . Computational docking studies (e.g., molecular dynamics simulations) predict interactions with biological targets like DNA helicases or kinase domains .

Q. What computational approaches model the compound’s interaction with biological targets?

- Density Functional Theory (DFT) calculates electronic properties to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to proteins like tubulin or topoisomerase II. Pharmacophore modeling identifies critical functional groups for activity .

Q. How can stability issues under varying pH and temperature conditions be addressed during formulation?

- Conduct accelerated stability studies (e.g., ICH guidelines) to assess degradation pathways. Buffered solutions (pH 6.5–7.5) minimize hydrolysis of the carboxylic acid group . Lyophilization improves thermal stability for long-term storage, as recommended in safety protocols for related imidazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.